Metabolite-Specific Identity: Spectroscopic Distinction from Parent Drug Phenazone
1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one is unequivocally identified as a distinct Phase I metabolite of the analgesic drug Phenazone (antipyrine) . Venkatasubban et al. (2007) provided spectroscopic characterization that differentiates this metabolite from the parent compound Phenazone . Unlike Phenazone, which possesses a hydrogen atom at the 4-position, this metabolite features a para-tolyl (4-methylphenyl) substituent at the N2 position, resulting in a molecular formula of C12H14N2O (MW 202.25) versus Phenazone's C11H12N2O (MW 188.23) . This structural divergence produces distinct UV-Vis and mass spectrometric signatures, enabling unambiguous metabolite identification in biological matrices.
| Evidence Dimension | Molecular identity and spectroscopic signature |
|---|---|
| Target Compound Data | 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one (4′-Methylphenazone); Molecular Formula: C12H14N2O; Molecular Weight: 202.25 g/mol |
| Comparator Or Baseline | Phenazone (Antipyrine); Molecular Formula: C11H12N2O; Molecular Weight: 188.23 g/mol |
| Quantified Difference | Mass difference: +14.02 g/mol (equivalent to one methylene group); distinct UV-Vis absorption maxima as characterized by Venkatasubban et al. |
| Conditions | Spectroscopic characterization using UV-Vis and mass spectrometry |
Why This Matters
This spectroscopic differentiation is critical for ADME studies, enabling precise tracking of Phenazone metabolism without interference from the parent drug.
